

Pharmacological profile of (R)-Lansoprazole and its deuterated analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Lansoprazole-d4

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An In-depth Technical Guide on the Pharmacological Profile of (R)-Lansoprazole and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

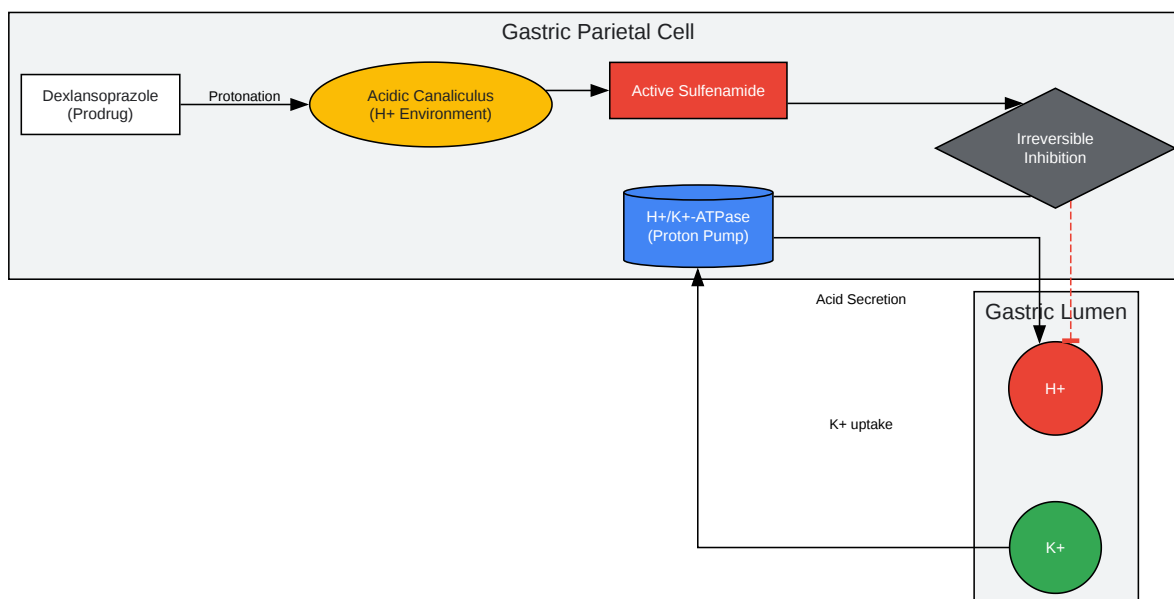
Proton Pump Inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders, functioning by selectively inhibiting the gastric H⁺/K⁺-ATPase.[1] Lansoprazole, a widely prescribed PPI, is a racemic mixture of (R)- and (S)-enantiomers.[2][3] The (R)-enantiomer, dexlansoprazole, has been isolated and developed as a distinct therapeutic agent.[4][5] It is the focus of this guide, which explores its detailed pharmacological profile. Furthermore, we will delve into the theoretical profile of its deuterated analog, a concept rooted in the application of the kinetic isotope effect to modify metabolic pathways and enhance pharmacokinetic properties.[6]

(R)-Lansoprazole, or dexlansoprazole, is the active enantiomer of lansoprazole and demonstrates a unique pharmacological profile, primarily due to its dual delayed-release (DDR) formulation designed to extend the duration of acid suppression.[7] Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, can significantly alter a drug's metabolic fate by slowing the rate of enzymatic cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds.[6] This guide synthesizes data from preclinical and clinical studies to provide a comprehensive technical overview for the scientific community.

Pharmacological Profile of (R)-Lansoprazole (Dexlansoprazole)

Mechanism of Action

Like all PPIs, dexlansoprazole is a prodrug that, in the acidic environment of the gastric parietal cell canaliculus, is converted to its active form, a sulfenamide.[8] This active moiety then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme (the proton pump), leading to its irreversible inhibition.[9][10] This action blocks the final step in the pathway of gastric acid secretion, effectively suppressing both basal and stimulated acid production.[9][11]



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Caption: Mechanism of action of Dexlansoprazole in the gastric parietal cell.

Pharmacokinetics

A key feature of dexlansoprazole is its Dual Delayed-Release (DDR) formulation, which contains two types of enteric-coated granules that release the drug at different pH levels in the intestine.[2][7] This results in a plasma concentration-time profile with two distinct peaks.[12][13] The first peak occurs approximately 1-2 hours after administration, and the second appears around 4-5 hours post-dose.[12][13] This profile extends the duration of plasma concentration compared to single-release PPIs.[14]

(R)-Lansoprazole exhibits stereoselective hepatic clearance, resulting in a three- to five-fold greater area under the plasma drug concentration-time curve (AUC) compared to (S)-lansoprazole.[2][15] The drug is highly bound to plasma proteins (96-99%).[15][16]

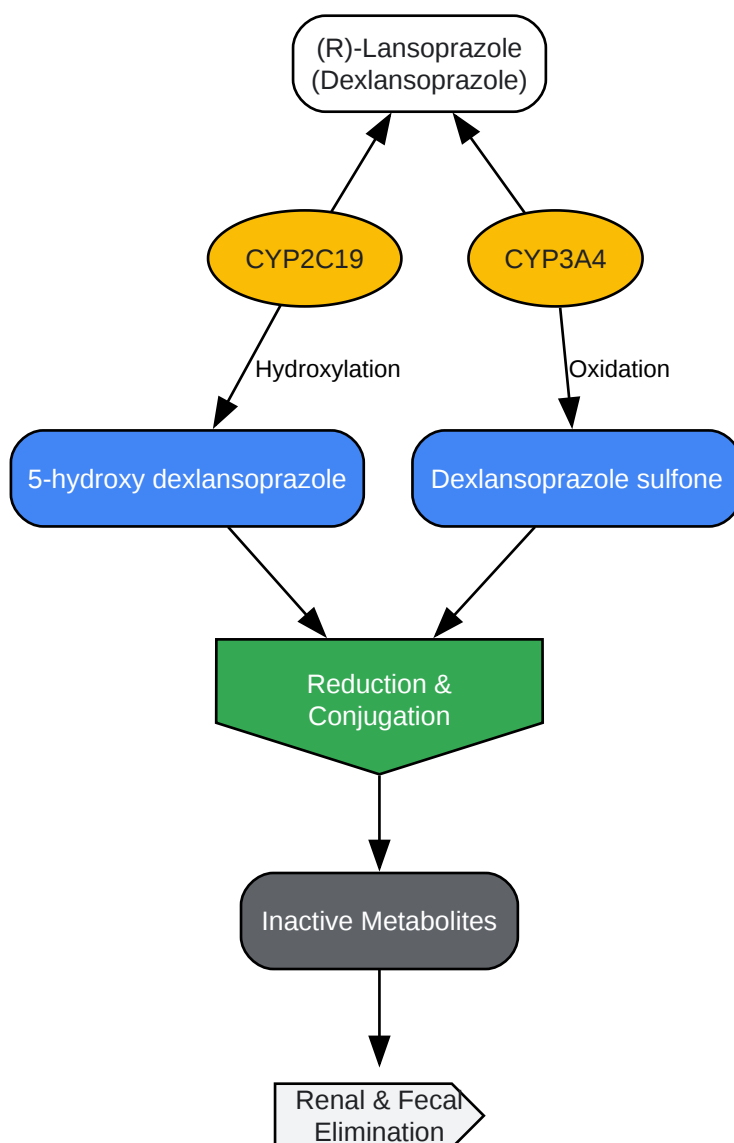
Parameter	Dexlansoprazole 30 mg	Dexlansoprazole 60 mg	Reference
Tmax (Median)	Peak 1: ~1-2 hours; Peak 2: ~4-5 hours	Peak 1: ~1-2 hours; Peak 2: ~4-5 hours	[12][13]
Cmax (Mean)	658 ng/mL	1397 ng/mL	[16]
AUC (Mean)	3275 ng·hr/mL	6529 ng·hr/mL	[16]
Half-life (t _{1/2})	~1-2 hours	~1-2 hours	[13]
Protein Binding	96-99%	96-99%	[15][16]

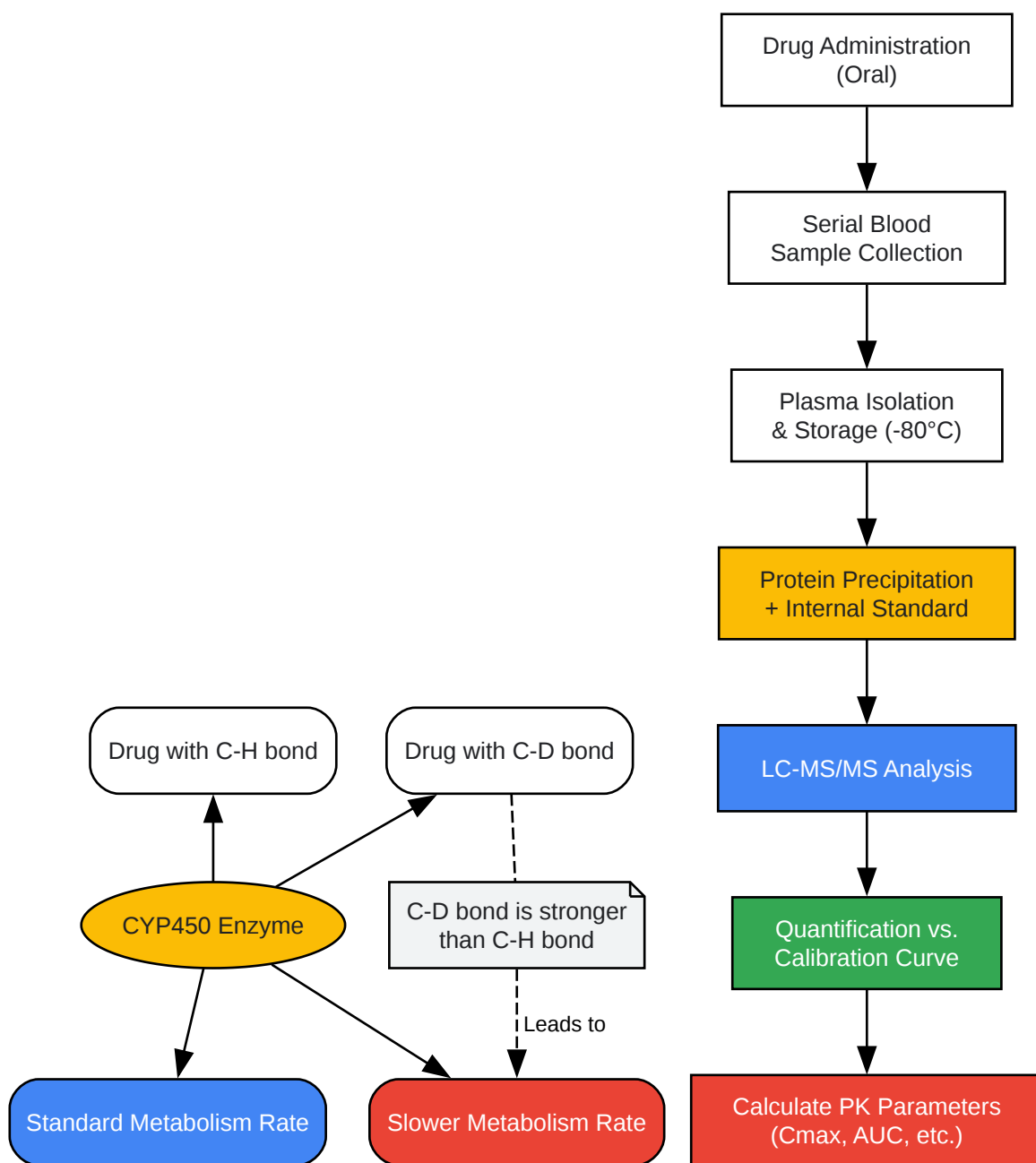
Table 1: Summary of Pharmacokinetic Parameters of (R)-Lansoprazole (Dexlansoprazole).

Metabolism

Dexlansoprazole is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system.[12][17] Oxidation is mediated by CYP2C19 (hydroxylation) and CYP3A4 (oxidation to the sulfone metabolite), followed by reduction and conjugation to inactive

metabolites.[16][18] The metabolic pathway is influenced by an individual's CYP2C19 genotype.[19] In extensive and intermediate metabolizers, the main plasma metabolites are 5-hydroxy dexlansoprazole and its glucuronide conjugate.[16][17] In poor metabolizers, dexlansoprazole sulfone is the major plasma metabolite.[16][17] Approximately 51% of the metabolites are eliminated in the urine and 48% in the feces; no parent drug is found in the urine.[12][20]





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- To cite this document: BenchChem. [Pharmacological profile of (R)-Lansoprazole and its deuterated analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140986#pharmacological-profile-of-r-lansoprazole-and-its-deuterated-analog]

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